Product packaging for GW-1100(Cat. No.:CAS No. 306974-70-9)

GW-1100

Cat. No.: B1672450
CAS No.: 306974-70-9
M. Wt: 520.6 g/mol
InChI Key: PTPNCCWOTBBVJR-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25FN4O4S B1672450 GW-1100 CAS No. 306974-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNCCWOTBBVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470686
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306974-70-9
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Gw 1100 Action

Impact on G Protein-Coupled Signaling Pathways

GW-1100 exerts its primary effects by modulating G protein-coupled signaling pathways, particularly those initiated by FFAR1 activation.

Specific Inhibition of Gαq/11-Mediated Signaling Pathways

FFAR1 is known to couple predominantly with Gαq/11 proteins, which are critical for downstream signaling events such as intracellular calcium mobilization and inositol (B14025) monophosphate accumulation lipidmaps.orgciteab.com. This compound functions as a selective FFAR1 antagonist, effectively inhibiting GPR40-mediated calcium (Ca2+) elevations induced by various agonists, including GW9508 and linoleic acid dsmz.defishersci.ca. Studies have shown that this compound dose-dependently reduces these Ca2+ elevations, with reported pIC50 values of approximately 5.99 for both GW9508 and linoleic acid dsmz.de. At concentrations of 1 µM, this compound induces a significant rightward shift in the concentration-response curve for GW9508, indicating competitive antagonism dsmz.defishersci.ca. Higher concentrations (e.g., 3 µM and above) lead to a significant decrease in the maximal response, suggesting a more complex inhibitory profile, potentially insurmountable antagonism dsmz.de. The essential role of Gαq/11 coupling in FFAR1-mediated intracellular calcium mobilization and inositol monophosphate accumulation has been confirmed, as the elimination of Gαq/11 proteins completely blocks these responses lipidmaps.org.

Effects on Downstream Signaling Cascades Modulated by FFAR1 (GPR40) Activation

The antagonistic action of this compound extends to various downstream signaling cascades that are typically modulated by FFAR1 (GPR40) activation. For instance, in INS1E cells, this compound completely abrogated ketogenesis stimulated by medium-chain fatty acids nih.gov. This inhibition was linked to the repression of signaling cascades downstream of GPR40 activation, including the L-type Ca2+ channel and phospholipase C-beta (PLCβ) pathways nih.gov.

Furthermore, this compound has been shown to inhibit the phosphorylation of key signaling proteins such as extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and Akt, which are typically activated by FFAR1/GPR40 agonists like oleic acid, linoleic acid, and GW9508 nih.gov. The compound also inhibits the reduction of IκBα (an inhibitor of NF-κB) and the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8) that are induced by FFAR1/GPR40 agonists nih.gov.

The following table summarizes some key inhibitory effects of this compound on FFAR1-mediated downstream signaling:

Downstream Signaling Event / PathwayAgonist(s) InhibitedEffect of this compoundReference
Ca2+ ElevationsGW9508, Linoleic AcidDose-dependent inhibition (pIC50 ≈ 5.99) dsmz.defishersci.ca
KetogenesisMedium-chain fatty acidsComplete abrogation nih.gov
ERK1/2 PhosphorylationOleic Acid, Linoleic Acid, GW9508Reduction nih.gov
p38 MAPK PhosphorylationOleic Acid, Linoleic Acid, GW9508Reduction nih.gov
Akt PhosphorylationOleic Acid, Linoleic Acid, GW9508Reduction nih.gov
IκBα ReductionFFAR1/GPR40 agonistsInhibition nih.gov
COX-2 ExpressionFFAR1/GPR40 agonistsInhibition nih.gov
IL-8 ExpressionFFAR1/GPR40 agonistsInhibition nih.gov

Investigation of Receptor-Effector Coupling Dynamics

G protein-coupled receptors (GPCRs), including FFAR1, undergo dynamic conformational changes upon ligand binding, which are crucial for facilitating the binding and activation of various intracellular effectors nih.gov. Receptor-effector coupling involves a complex cycle where G proteins, upon activation by GTP, dissociate into Gα and Gβγ subunits, which then interact with downstream effectors nih.gov. Receptors play a catalytic role in the activation of G proteins by GTP nih.gov.

This compound's influence on receptor-effector coupling extends beyond direct G protein inhibition. It has been observed to inhibit the recruitment of β-arrestin2 to human FFAR1 (hFFA1) in a concentration-dependent manner, while demonstrating selectivity over FFAR4 (hFFA4) lipidmaps.org. This finding is significant because β-arrestins are known to mediate G protein-independent signaling pathways and play roles in receptor desensitization and internalization guidetopharmacology.orgzhanggroup.org. The ability of this compound to modulate β-arrestin recruitment suggests its involvement in the broader dynamics of FFAR1 receptor-effector coupling and desensitization processes.

Exploration of Potential Biased Signaling Modulation by this compound

Biased signaling, or functional selectivity, is a phenomenon where different ligands for the same GPCR can preferentially activate distinct subsets of downstream signaling pathways by stabilizing unique receptor conformations nih.govzhanggroup.orgflybase.org. This concept has significant implications for drug discovery, as it allows for the development of "biased" drugs that could selectively elicit beneficial effects while minimizing undesirable side effects nih.govzhanggroup.org.

While this compound is primarily characterized as a FFAR1 antagonist, its observed differential effects on various signaling pathways and its modulation of β-arrestin recruitment suggest a potential for biased signaling modulation. For instance, this compound has been reported to completely inhibit the enhancement of glucose-stimulated insulin (B600854) secretion mediated by the synthetic FFAR1 agonist GW9508, but only partially inhibit that mediated by linoleic acid fishersci.ca. This discrepancy could indicate that this compound might exhibit different antagonistic profiles depending on the specific ligand or the particular signaling pathway engaged, potentially reflecting an underlying biased antagonism or modulation. The inhibition of β-arrestin2 recruitment to FFAR1 by this compound further supports its capacity to influence different signaling branches (G protein-dependent vs. β-arrestin-dependent) that can contribute to biased signaling lipidmaps.orgzhanggroup.org.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules nih.govuni-freiburg.de.

Identification of Key Pharmacophore Features for FFAR1 (GPR40) Antagonism

This compound was initially identified through virtual screening techniques, including 2D-similarity searches, 3D-pharmacophore searches, and molecular docking studies against a FFAR1 model fishersci.ca. These studies aimed to identify ligands with specific structural features that could interact with the FFAR1 binding site.

Comparative SAR analyses between this compound and FFAR1 agonists, such as GW9508, have revealed key structural determinants for antagonism nih.gov. The agonist GW9508 typically features a free aliphatic carboxylic acid and a linear arylalkylic tail nih.gov. In contrast, this compound possesses an esterified aromatic carboxylic acid and a branched arylalkylic tail fishersci.canih.gov. These structural differences are hypothesized to be responsible for this compound's antagonistic properties nih.gov.

Specifically, the absence of a negatively charged headgroup in this compound, which is present in agonists like GW9508, may prevent the disruption of critical ground state interactions involving residues at positions 5.39, 6.55, and 7.35 within the FFAR1 binding pocket nih.gov. These interactions are thought to be disrupted during agonist binding, leading to receptor activation. Furthermore, the branched nature of the arylalkylic tail of this compound may hinder its interaction with specific aromatic residues located deep within the binding cavity, which are believed to be important for the receptor's activation mechanism nih.gov. These pharmacophore features contribute to this compound's ability to bind to FFAR1 without inducing the conformational changes necessary for receptor activation, thereby acting as an antagonist.

The chemical compound this compound is a selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) dcchemicals.comcaymanchem.comsigmaaldrich.combertin-bioreagent.comnih.govresearchgate.netapexbt.comsapphirebioscience.com. This compound serves as a valuable molecular tool in the study of GPR40's physiological roles, particularly in processes such as glucose-stimulated insulin secretion dcchemicals.comcaymanchem.comsigmaaldrich.combertin-bioreagent.comnih.govresearchgate.netapexbt.com.

Pharmacological Characterization of Gw 1100 As an Ffar1 Gpr40 Antagonist

Functional Antagonism in Cellular Assays

Studies with Synthetic FFAR1 (GPR40) Agonists (e.g., GW9508)

Quantitative Assessment of Antagonistic Potency (pIC50 and Concentration-Response Analysis)

The antagonistic potency of GW-1100 against GPR40 has been quantitatively assessed through various in vitro assays, primarily focusing on its ability to inhibit agonist-induced intracellular Ca²⁺ elevations and modulate concentration-response curves.

pIC50 Values: this compound demonstrates potent inhibition of GPR40-mediated Ca²⁺ increases. Its pIC50 values, a measure of inhibitory potency, have been determined against different GPR40 agonists:

Agonist StimulatedpIC50 Value (Mean ± SEM)Reference
GPR40 (general)6.9 medchemexpress.comadooq.comfishersci.fi
GW95085.99 ± 0.03 targetmol.commedchemexpress.comchemicalbook.comapexbt.comcaymanchem.comdcchemicals.comfocusbiomolecules.comtribioscience.comnih.gov
Linoleic Acid5.99 ± 0.06 targetmol.commedchemexpress.comchemicalbook.comapexbt.comcaymanchem.comdcchemicals.comfocusbiomolecules.comtribioscience.comnih.gov

Concentration-Response Analysis: Detailed concentration-response analyses provide insights into how this compound affects the efficacy and potency of GPR40 agonists. When GPR40-expressing cells are exposed to increasing concentrations of GW9508 in the presence of this compound, characteristic shifts in the concentration-response curve are observed targetmol.commedchemexpress.comchemicalbook.comnih.gov.

At a concentration of 1 µM, this compound induces a significant rightward shift in the concentration-response curve of GW9508. For instance, the pEC50 (negative logarithm of the effective concentration causing 50% of the maximal response) for GW9508 shifts from 7.17 ± 0.08 in the absence of this compound to 6.79 ± 0.09 in its presence (1 µM this compound) targetmol.commedchemexpress.comchemicalbook.comnih.govmedchemexpress.com. At this concentration, no significant decrease in the maximal response is typically observed nih.gov.

However, at higher concentrations of this compound (e.g., 3 µM and above), a notable decrease in the maximal response is observed in addition to a continued rightward shift in the pEC50 response targetmol.commedchemexpress.comchemicalbook.comnih.gov. This dual effect—both a shift in potency and a reduction in maximal efficacy—is a key indicator for the mechanism of antagonism.

Mechanisms of Antagonism: Competitive, Non-Competitive, or Allosteric Modulation

The observed effects of this compound on concentration-response curves provide crucial information regarding its mechanism of antagonism. A competitive antagonist typically causes a parallel rightward shift of the agonist's concentration-response curve without affecting the maximal response, as its effects can be overcome by increasing the agonist concentration mdpi.com. In contrast, a non-competitive antagonist reduces the maximal response that can be achieved by an agonist, and its effects cannot be fully overcome by increasing the agonist concentration mdpi.com. Non-competitive antagonism can arise from binding to an allosteric site or through irreversible binding to the active site mdpi.comsketchy.com. Allosteric modulators bind to a distinct site from the agonist and can either enhance or diminish the receptor's response to the primary ligand sketchy.comumn.eduyoutube.com.

Biological Effects and Preclinical Research Using Gw 1100

In Vivo Animal Model Studies

Neurological and Pain Research

GW-1100 plays a crucial role in neurological and pain research by acting as a GPR40/FFAR1 antagonist, allowing scientists to understand the receptor's involvement in pain modulation, monoamine regulation, and drug-induced behaviors. nih.govresearchgate.netnih.gov

Anti-Nociceptive Effects and Modulation of Pain-Like Behaviors

Research indicates that GPR40/FFAR1 signaling is involved in pain control. researchgate.netnih.gov Activation of GPR40 by agonists like GW9508 or MEDICA16 has been shown to reduce inflammatory and neuropathic pain-like behaviors, including mechanical allodynia and thermal hyperalgesia, in mouse models. nih.govresearchgate.net Conversely, the administration of this compound, as a GPR40 antagonist, has been observed to reverse these anti-nociceptive effects. For instance, intrathecal injection of this compound almost completely reversed the anti-allodynic and anti-hyperalgesic effects of GPR40 agonists in models of carrageenan-induced thermal hyperalgesia, complete Freund's adjuvant (CFA)-induced mechanical allodynia, and spinal nerve ligation (SNL)-induced mechanical allodynia. nih.govresearchgate.net

Furthermore, in studies investigating the transition from acute to chronic pain, repeated administration of this compound exacerbated incision-induced mechanical allodynia in mice. nih.gov This suggests that dysfunctional GPR40/FFAR1 signaling, as induced by this compound, can alter the endogenous pain control system and may be associated with the development of chronic pain. nih.gov this compound also increased the levels of phosphorylated extracellular signal-regulated kinase (p-ERK) in the spinal cord after low-threshold touch stimulation, indicating a role in pain exacerbation. researchgate.netnih.gov

Table 1: Impact of this compound on Pain-Like Behaviors

Pain Model/StimulusThis compound Effect (Antagonist)GPR40 Agonist EffectReference
Carrageenan-induced thermal hyperalgesiaAlmost completely reversed agonist effectReduced thermal hyperalgesia nih.govresearchgate.net
CFA-induced mechanical allodyniaAlmost completely reversed agonist effect; decreased contralateral paw withdrawal thresholdReduced mechanical allodynia nih.govresearchgate.net
SNL-induced mechanical allodyniaAlmost completely reversed agonist effect; decreased contralateral paw withdrawal thresholdReduced mechanical allodynia nih.govresearchgate.net
Incision-induced mechanical allodyniaExacerbated mechanical allodynia- nih.gov
Light touch stimulation (post-incision)Increased spinal p-ERK expression- researchgate.netnih.gov
Role in Hypothalamic GPR40 Signaling and Inflammatory Pain Pathways

GPR40/FFAR1 signaling in the hypothalamus has been implicated in the suppression of inflammatory pain. researchgate.netmedchemexpress.commedchemexpress.com Activation of GPR40/FFAR1 in the hypothalamus, for example by docosahexaenoic acid (DHA) or the synthetic agonist GW9508, has been shown to suppress formalin-induced pain behavior. researchgate.netmedchemexpress.com This effect is thought to involve an increase in the production and release of endorphins in the hypothalamus. researchgate.net

Studies have shown that GPR40/FFAR1-deficient mice exhibit delayed recovery from post-operative pain, further highlighting the receptor's role in endogenous pain control. researchgate.net The levels of long-chain free fatty acids, which are GPR40/FFAR1 agonists, significantly increase in the hypothalamus after surgical incision, suggesting a natural mechanism for pain modulation. nih.gov this compound, by inhibiting GPR40, can interfere with these endogenous pain-suppressing mechanisms, leading to exacerbated pain behaviors. researchgate.netnih.gov

Impact on Striatal Monoamine (e.g., Serotonin (B10506), Dopamine) Release

This compound has been shown to modulate the release of monoamines, particularly serotonin (5-HT), in the striatum. nih.govnih.gov The free fatty acid receptor 1 (FFAR1), or GPR40, is expressed in the nigrostriatal region of the central nervous system. nih.gov Local application of this compound, a FFAR1 antagonist, significantly reduced striatal 5-HT release in wild-type mice. nih.govnih.gov This suggests that FFAR1 tonically regulates striatal 5-HT release, with its inhibition by this compound leading to a downregulation of this release. nih.gov While this compound significantly reduced 5-HT release, it did not cause significant changes in striatal dopamine (B1211576) (DA) release in FFAR1 wild-type mice. nih.gov However, basal extracellular dopamine levels were found to be elevated in FFAR1 knockout mice, while serotonin levels tended to be reduced. nih.gov

Table 2: Effect of this compound on Striatal Monoamine Release

MonoamineThis compound Effect (Antagonist)ContextReference
Serotonin (5-HT)Significantly reduced releaseLocal application in striatum of wild-type mice nih.govnih.gov
Dopamine (DA)No significant change in releaseLocal application in striatum of wild-type mice nih.gov
Modulation of Cocaine-Induced Locomotor Activity

Preclinical studies have demonstrated that this compound can significantly decrease cocaine-induced locomotor enhancement. nih.govresearchgate.netnih.gov This effect has been observed following intraperitoneal injection of this compound in mice. nih.govnih.gov The findings suggest that FFAR1 has a facilitatory role in striatal 5-HT release, and this evoked 5-HT release may contribute to the enhancement of cocaine-induced locomotor activity. nih.govnih.gov Therefore, by antagonizing FFAR1, this compound effectively reduces the behavioral response to cocaine. nih.govnih.gov

Gastrointestinal System Research

While the primary focus of this compound research has been neurological, its role as a GPR40 antagonist also extends to the gastrointestinal system, particularly in the context of motility.

Effects on Colonic Transit and Motility
Role in Peptide YY (PYY)-Mediated Responses

This compound plays a role in the investigation of Peptide YY (PYY)-mediated responses, particularly those linked to free fatty acid receptor activation. FFAR1 and FFAR4 are expressed on enteroendocrine L cells, and their activation leads to the release of PYY. wikipedia.orgciteab.com

In studies involving mouse colon mucosa mounted in Ussing chambers, agonism of FFAR1 and FFAR4 was found to reduce short-circuit current (Isc) in a PYY-Y1 receptor-dependent manner. citeab.com The FFA1 antagonists, this compound and ANT825, were instrumental in blocking FFA1 activity and revealing a tonic activity of FFA1 under basal conditions in the distal colon. citeab.com This suggests that this compound, by antagonizing FFAR1, can influence the regulatory pathways involving PYY release. While this compound could block incretin (B1656795) secretion from cell lines, its effect on murine tissue-derived incretin was not observed, indicating potential complexities in its physiological impact on PYY release. fishersci.ca

Investigation of In Vivo Specificity and Off-Target Considerations

The investigation of this compound's in vivo specificity and potential off-target considerations is crucial for its application as a pharmacological tool. This compound is characterized as a selective antagonist of GPR40 (FFAR1). nih.govrqbchemical.comzhanggroup.orgnih.govnih.gov

Comparative Studies with Other FFAR Ligands

Comparative studies have highlighted this compound's selectivity within the free fatty acid receptor family. It effectively inhibits the activity of various FFAR1 agonists. For instance, this compound reduces the intracellular calcium increase induced by oleic acid, linoleic acid, and GW9508 in CHO-K1/bFFAR1 cells and neutrophils. nih.govrqbchemical.comnih.gov

GW9508, a commonly used FFAR ligand, acts as an agonist for both GPR40 (FFAR1) and GPR120 (FFAR4). zhanggroup.orgnih.govwikipedia.orgnih.gov In contrast, this compound demonstrates high specificity for GPR40. At concentrations up to 10 µM, this compound exhibited no effect on GPR120-mediated stimulation of intracellular Ca²⁺ release induced by either GW9508 or linoleic acid. zhanggroup.orgnih.gov This distinction underscores this compound's ability to selectively antagonize FFAR1 without significantly impacting FFAR4 signaling, making it a valuable tool for differentiating the roles of these two receptors.

The following table summarizes the comparative inhibitory effects of this compound on FFAR1-mediated calcium elevations:

AgonistConcentration (µM)Effect of 10 µM this compound on Intracellular Ca²⁺ Increase (AUC₆₀₋₁₅₀ₛ)Significance (p-value)
Oleic Acid300Significantly reduced<0.05
Linoleic Acid100Significantly reduced<0.05
GW950810Significantly reduced<0.05

Analysis of Potential Interactions with Other Receptor Systems

While this compound is established as a selective GPR40 antagonist, available research primarily focuses on its interactions within the FFAR family, particularly its lack of effect on GPR120 (FFAR4) at tested concentrations. zhanggroup.orgnih.gov The current body of evidence does not extensively detail its potential interactions or lack thereof with other, distinct receptor systems beyond the free fatty acid receptors. Its described selectivity for GPR40 over GPR120 is a key aspect of its specificity in preclinical studies. zhanggroup.orgnih.gov

Therapeutic Potential and Future Research Directions

Future Avenues for FFAR1 (GPR40) Antagonist Development and Application

GW-1100, chemically identified as ethyl 4-[5-{[2-(ethyloxy)-5-pyrimidinyl]methyl}-2-{[(4-fluorophenyl)methyl]thio}-4-oxo-1(4H)-pyrimidinyl]benzoate, stands as a pivotal selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40) fishersci.caflybase.orgguidetopharmacology.orgfishersci.ca. Its utility as a pharmacological tool has been instrumental in dissecting the complex physiological and pathophysiological roles of FFAR1 across various biological systems. While FFAR1 agonists have been extensively explored for their potential in managing type 2 diabetes due to their ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS), the distinct actions of FFAR1 antagonists like this compound open up unique avenues for therapeutic exploration, particularly in contexts where FFAR1 activity may be detrimental or require modulation fishersci.carqbchemical.com.

Detailed Research Findings

This compound exerts its antagonistic effects by inhibiting FFAR1-mediated signaling pathways. In cellular assays, this compound has been shown to dose-dependently inhibit intracellular calcium mobilization induced by FFAR1 agonists such as GW9508 and endogenous fatty acids like oleic acid and linoleic acid guidetopharmacology.orgfishersci.cafishersci.nonih.govresearchgate.net. This inhibition is selective for FFAR1, as this compound does not affect GPR120-mediated calcium release guidetopharmacology.orgfishersci.cafishersci.no.

Table 1: Inhibition of FFAR1-Mediated Calcium Elevations by this compound

Agonist (Concentration)Cell LinepIC50 of this compoundReference
GW9508HEK cells expressing FFAR15.99 ± 0.03 guidetopharmacology.orgfishersci.no
Linoleic AcidHEK cells expressing FFAR15.99 ± 0.06 guidetopharmacology.orgfishersci.no
Oleic Acid (300 µM)CHO-K1/bFFAR1 cells, Bovine NeutrophilsReduced AUC (60-150 s) guidetopharmacology.orgfishersci.nonih.gov
Linoleic Acid (100 µM)CHO-K1/bFFAR1 cells, Bovine NeutrophilsReduced AUC (60-150 s) guidetopharmacology.orgfishersci.nonih.gov
GW9508 (10 µM)CHO-K1/bFFAR1 cells, Bovine NeutrophilsReduced AUC (60-150 s) guidetopharmacology.orgnih.gov

This table is designed for interactive analysis, allowing researchers to filter by agonist, cell line, or compare pIC50 values to assess the potency and selectivity of this compound across different experimental setups.

Beyond calcium signaling, this compound effectively reverses the effects of FFAR1 agonists on glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cell models, such as MIN6 cells fishersci.caresearchgate.net. While it completely inhibits GSIS mediated by synthetic agonists like GW9508, its inhibition of linoleic acid-stimulated insulin secretion is partial, suggesting complex interactions with endogenous ligands or non-competitive antagonism guidetopharmacology.orgresearchgate.net.

In the central nervous system (CNS), FFAR1 is expressed in regions like the nigrostriatal area fishersci.ca. Studies using this compound have revealed its role in modulating monoamine release. Local application of this compound significantly reduced striatal serotonin (B10506) (5-HT) release in wild-type mice fishersci.ca. Furthermore, intraperitoneal administration of this compound significantly decreased cocaine-induced locomotor activity in mice, suggesting FFAR1's facilitatory role in striatal 5-HT release and its contribution to psychostimulant-induced behaviors fishersci.ca.

FFAR1 also plays a role in pain perception. Research indicates that FFAR1 gene knockout mice and mice treated with this compound exhibit enhanced pain responses in certain pain tests citeab.com. Moreover, this compound has been shown to block the pain-reducing effects of FFAR1 agonists in models of inflammatory and neuropathic pain citeab.comdsmz.de. For instance, it almost completely reversed the reduction in mechanical allodynia and thermal hyperalgesia induced by the FFAR1 agonist GW9508 in mouse pain models dsmz.de.

In the context of immune function, FFAR1 is expressed on bovine neutrophils, where it modulates responses to long-chain fatty acids. This compound has been demonstrated to reduce FFAR1 ligand-induced intracellular calcium mobilization in these cells fishersci.no. Furthermore, it inhibits agonist-induced phosphorylation of key signaling molecules such as ERK1/2, p38 MAPK, and Akt, which are involved in inflammatory pathways. This compound also reduces the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8), as well as matrix metalloproteinase-9 (MMP-9) granule release, all of which are stimulated by FFAR1 agonists.

Future Avenues for FFAR1 (GPR40) Antagonist Development and Application

The comprehensive understanding of FFAR1's diverse physiological roles, largely facilitated by tool compounds like this compound, paves the way for several future research and therapeutic development avenues for FFAR1 antagonists:

Modulation of Metabolic Disorders Beyond Insulin Secretion : While FFAR1 agonists aim to boost insulin, the long-term effects of chronic FFAR1 activation on beta-cell fitness are a subject of ongoing debate, with some studies suggesting potential detrimental outcomes rqbchemical.com. FFAR1 antagonists could be explored in conditions where reducing FFAR1 activity might be beneficial, such as preventing lipotoxicity in pancreatic beta cells or managing specific aspects of metabolic syndrome where FFAR1 overexpression or overactivity contributes to pathology.

Neurological and Psychiatric Applications : The observed effects of this compound on striatal monoamine release and cocaine-induced locomotor activity highlight a potential role for FFAR1 antagonists in the treatment of addiction and other central nervous system disorders fishersci.carqbchemical.com. Future research could investigate their utility in modulating reward pathways, anxiety, depression, or even neurodegenerative conditions where FFAR1 signaling might contribute to disease progression.

Inflammatory and Immune System Regulation : Given this compound's ability to attenuate inflammatory signaling pathways and neutrophil responses, FFAR1 antagonists could be developed as novel anti-inflammatory agents fishersci.no. This might involve targeting specific inflammatory diseases where FFAR1 activation plays a pro-inflammatory role, or in conditions requiring precise modulation of immune cell function.

Pain Management : The involvement of FFAR1 in nociception suggests that antagonists could be explored for specific pain conditions, particularly if FFAR1 activation is found to exacerbate certain types of pain or if a more nuanced understanding of endogenous pain modulation pathways is achieved citeab.comdsmz.de. This could lead to therapies that fine-tune pain perception by targeting FFAR1.

Refining FFAR1 Biology and Drug Discovery : this compound will continue to serve as an invaluable tool compound for further dissecting the intricate signaling pathways and physiological functions of FFAR1 in various tissues and disease models. This ongoing research will be crucial for identifying new therapeutic targets within the FFAR1 pathway, understanding potential off-target effects, and guiding the design of more potent, selective, and safer FFAR1 modulators for a broader range of clinical indications. Future studies may also focus on developing FFAR1 antagonists with improved pharmacokinetic profiles or tissue-specific activity to maximize therapeutic benefit and minimize unwanted effects.

Q & A

Q. Methodological Solutions :

  • Conduct receptor saturation binding assays to confirm this compound’s affinity in new cell lines.
  • Use CRISPR/Cas9 to knockout GPR40 and validate target specificity .
  • Control for batch-to-batch variability in compound purity (>98% recommended) .

What methodological considerations are critical for dose-response experiments with this compound?

Advanced Research Question

  • Concentration Range : Test 0.1–10 µM to capture both competitive (rightward EC50 shift) and non-competitive (maximal response suppression) effects .
  • Statistical Analysis : Apply nonlinear regression models (e.g., Schild plot for antagonist potency) and report pIC50/pEC50 values with SEM .
  • Reproducibility : Replicate experiments ≥3 times and include internal controls (e.g., GPR120-expressing cells) to confirm selectivity .

What protocols ensure this compound solution stability during experiments?

Basic Research Question

  • Solubility : Prepare stock solutions in DMSO (10 mM) to avoid precipitation; dilute in assay buffers immediately before use .
  • Storage : Aliquot and store at -20°C in light-protected, airtight vials. Avoid freeze-thaw cycles (>3) to prevent degradation .
  • Purity Verification : Use HPLC or LC-MS to confirm compound integrity post-reconstitution .

How does this compound's reverse agonist activity influence experimental outcomes compared to pure antagonists?

Advanced Research Question
Unlike neutral antagonists, this compound exhibits inverse agonism, suppressing basal GPR40 activity in the absence of agonists. This is critical in systems with constitutive receptor signaling. For example, in Ishikawa cells, this compound alone does not alter proliferation, but co-treatment with GW9508 reveals GPR120-specific effects .

Methodological Implication : Include baseline activity measurements (no agonist) to distinguish inverse agonism from antagonism .

What validated assays confirm this compound's selectivity for GPR40 over GPR120?

Basic Research Question
this compound’s selectivity is confirmed via:

  • Calcium Mobilization Assays : It inhibits GPR40-mediated Ca²⁺ flux (induced by GW9508) but not GPR120 responses in dual-transfected cell lines .
  • Radioligand Binding : Competitive binding studies using [³H]-labeled GPR40 agonists show no displacement by this compound in GPR120-expressing cells .

Protocol : Use GPR120-specific agonists (e.g., TUG-891) as positive controls .

What statistical approaches are recommended for analyzing this compound's non-linear dose-response effects?

Advanced Research Question

  • Model Fitting : Use a four-parameter logistic curve (4PL) to fit sigmoidal dose-response data, accounting for Hill slope and baseline drift .
  • Handling Non-Linearity : For suppressed maximal responses, apply the Gaddum equation for non-competitive antagonism and report IC50 shifts .
  • Data Reporting : Include raw data tables in appendices and processed data (normalized to control) in main figures to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.